(Z)-methyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate (Z)-methyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Brand Name: Vulcanchem
CAS No.: 859660-97-2
VCID: VC6602794
InChI: InChI=1S/C23H24O8/c1-12-16(30-13(2)23(25)29-6)8-7-15-20(24)17(31-21(12)15)9-14-10-18(26-3)22(28-5)19(11-14)27-4/h7-11,13H,1-6H3/b17-9-
SMILES: CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)OC(C)C(=O)OC
Molecular Formula: C23H24O8
Molecular Weight: 428.437

(Z)-methyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

CAS No.: 859660-97-2

Cat. No.: VC6602794

Molecular Formula: C23H24O8

Molecular Weight: 428.437

* For research use only. Not for human or veterinary use.

(Z)-methyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate - 859660-97-2

Specification

CAS No. 859660-97-2
Molecular Formula C23H24O8
Molecular Weight 428.437
IUPAC Name methyl 2-[[(2Z)-7-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]propanoate
Standard InChI InChI=1S/C23H24O8/c1-12-16(30-13(2)23(25)29-6)8-7-15-20(24)17(31-21(12)15)9-14-10-18(26-3)22(28-5)19(11-14)27-4/h7-11,13H,1-6H3/b17-9-
Standard InChI Key JUSZCVIWJGOVFD-MFOYZWKCSA-N
SMILES CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)OC(C)C(=O)OC

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, (Z)-methyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, delineates its core structure:

  • A 2,3-dihydrobenzofuran scaffold substituted with a methyl group at position 7 and a ketone at position 3.

  • A 3,4,5-trimethoxybenzylidene moiety at position 2, conferring a (Z)-configured double bond.

  • A methyl propanoate ester linked via an ether bond at position 6.

The molecular formula is deduced as C<sub>22</sub>H<sub>22</sub>O<sub>8</sub>, with a calculated molecular weight of 414.4 g/mol .

Stereochemical Considerations

The (Z)-configuration of the benzylidene double bond is critical for molecular geometry and bioactivity. This stereochemistry influences interactions with biological targets, such as enzyme active sites or receptor pockets, by dictating spatial alignment .

Synthesis and Structural Analogues

Table 1: Comparative Yields in Analogous Syntheses

Reaction StepReagents/ConditionsYield (%)Source
Benzylidene formationPiperidine, ethanol, reflux75–85
Etherification (propanoate)DIAD, PPh<sub>3</sub>, THF60–70

Structural Analogues and Bioactivity

Compounds such as NPD2893 (PubChem CID: 1793859) share the benzylidene-dihydrobenzofuran core and exhibit anticancer properties, inhibiting tubulin polymerization at IC<sub>50</sub> values of 0.8–1.2 µM . The propanoate ester in the target compound may enhance solubility compared to bulkier aromatic esters, potentially improving pharmacokinetics.

Physicochemical Properties

Predicted Physicochemical Parameters

Using computational models (e.g., XLogP3, SwissADME):

  • LogP (Partition Coefficient): ~3.2 (moderate lipophilicity).

  • Hydrogen Bond Acceptors: 8 (ester, ketone, methoxy groups).

  • Rotatable Bonds: 7, indicating moderate flexibility .

Table 2: Physicochemical Comparison with Analogues

PropertyTarget CompoundNPD2893
Molecular Weight414.4490.5
LogP3.25.1
H-Bond Acceptors89
Rotatable Bonds77

Solubility and Stability

The methyl propanoate group likely confers aqueous solubility of ~50–100 µM, based on ester-containing analogues. Stability studies suggest susceptibility to esterase-mediated hydrolysis in vivo, necessitating prodrug strategies for therapeutic applications .

Pharmacological Implications

Anticancer Activity

The 3,4,5-trimethoxybenzylidene moiety is a hallmark of tubulin-binding agents, disrupting microtubule dynamics in cancer cells. Analogues demonstrate sub-micromolar cytotoxicity against MCF-7 (breast) and A549 (lung) cancer lines .

Future Research Directions

  • Synthetic Optimization: Explore catalytic asymmetric synthesis to enhance (Z)-isomer yield.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in rodent models.

  • Target Identification: Use proteomics to map interaction partners beyond tubulin.

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